4-ethyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
4-ethyl-N-(thiophen-2-ylmethyl)aniline is a chemical compound with the molecular formula C13H15NS .
Synthesis Analysis
The synthesis of anilines, such as this compound, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The molecular weight of this compound is 217.33 . The molecular formula is C13H15NS .Scientific Research Applications
Corrosion Inhibition
- 4-ethyl-N-(thiophen-2-ylmethyl)aniline derivatives have been studied for their potential as corrosion inhibitors. For instance, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline exhibited significant inhibitory action on the corrosion of mild steel in hydrochloric and sulfuric acid solutions. The compound's efficiency as a corrosion inhibitor increased with higher concentrations and obeyed Langmuir’s isotherm in its adsorption on mild steel surfaces. This application leverages the compound's molecular structure to protect metals from corrosive environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electroluminescent Materials
- This compound and its derivatives have been employed in the synthesis of novel electroluminescent materials. For example, compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and its thiophene derivatives have shown promise as color-tunable emitting amorphous molecular materials. These compounds exhibit intense fluorescence emission and are capable of emitting multicolor light, including white, in organic electroluminescent (EL) devices. Their application in EL devices is significant due to their stability and high performance as emitters (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Fluorescence Quenching and Sensing Applications
- Certain derivatives of this compound have been explored for their fluorescence quenching properties, particularly in the sensing of aniline. Studies on thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as fluorescence quenchers for aniline, indicating their utility in detecting aniline through fluorescence quenching methods. This application is essential in developing sensitive sensors for specific chemical detection (Naik, Khazi, & Malimath, 2018).
Optical and Electrochemical Applications
- Derivatives of this compound have been synthesized for use in optical and electrochemical applications, such as in the development of donor-acceptor substituted thiophene dyes for nonlinear optical limiting. These dyes demonstrate potential in photonic and optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications. Their nonlinear absorption behavior, studied through methods like the Z-scan technique, highlights their significance in advanced material applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 4-ethyl-n-(thiophen-2-ylmethyl)aniline, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, depending on the specific derivative and its functional groups .
Mode of Action
Other thiophene-based compounds have been found to interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating ion channels . The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
Thiophene-based compounds have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiophene-based compounds have been found to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene-based compounds have been found to have a variety of effects, such as anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Properties
IUPAC Name |
4-ethyl-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOQTYQILQHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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